2-Chloro-6-(perfluoroethyl)pyrazine
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Overview
Description
2-Chloro-6-(perfluoroethyl)pyrazine is a chemical compound with the molecular formula C6H2ClF5N2 and a molecular weight of 232.54 g/mol . It belongs to the class of chlorinated pyrazines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(perfluoroethyl)pyrazine typically involves the reaction of 2,6-dichloropyrazine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2,6-Dichloropyrazine+Perfluoroethyl iodideK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(perfluoroethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-6-(perfluoroethyl)pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(perfluoroethyl)pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrazine: A precursor in the synthesis of 2-Chloro-6-(perfluoroethyl)pyrazine.
2-Chloro-3-(perfluoroethyl)pyrazine: A structural isomer with different chemical and biological properties.
2-Chloro-5-(perfluoroethyl)pyrazine: Another structural isomer with distinct reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a perfluoroethyl group on the pyrazine ring. This combination imparts unique chemical and physical properties, such as high thermal stability, resistance to chemical degradation, and potential biological activities .
Properties
IUPAC Name |
2-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF5N2/c7-4-2-13-1-3(14-4)5(8,9)6(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBCMHLXLIFNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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